![molecular formula C12H19NO4S B2811996 4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide CAS No. 700858-82-8](/img/structure/B2811996.png)
4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, specific information about the molecular structure of 4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide is not available .Chemical Reactions Analysis
The chemical reactions involving 4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide are not documented in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as refractive index, density, melting point, boiling point, etc. Unfortunately, specific physical and chemical properties of 4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide are not available .Scientific Research Applications
Photodynamic Therapy Applications
A study explored the use of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, highlighting its potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020). Such compounds are crucial for Type II photosensitizers in treating cancer.
Enzyme Inhibition for Therapeutic Applications
Research on the synthesis of sulfonamides derived from 4-methoxyphenethylamine has shown that certain derivatives exhibit significant acetylcholinesterase inhibitory activity, which could be beneficial in treating Alzheimer's disease. One particular compound demonstrated inhibitory activity comparable to Neostigmine methylsulfate, suggesting its potential as a lead structure for developing more potent acetylcholinesterase inhibitors (Abbasi et al., 2018).
Antimicrobial and Antifungal Activities
A series of benzenesulfonamides were prepared and evaluated for their anti-HIV and antifungal activities, showing that some synthesized compounds exhibited significant activity. These findings indicate the potential of sulfonamide derivatives in developing new antimicrobial and antifungal agents (Zareef et al., 2007).
Structural and Molecular Interaction Studies
The crystal structures of various sulfonamides were analyzed, revealing the influence of intermolecular interactions, such as hydrogen bonding, on their three-dimensional architectures. Such studies are fundamental for understanding the molecular basis of the biological activities of these compounds and for designing new molecules with enhanced properties (Rodrigues et al., 2015).
Antioxidant Properties and Biological Activity
Investigations into the thermochemical properties and hydrogen bonding capabilities of methoxyphenols and dimethoxybenzenes, which are structural fragments of different antioxidants and biologically active molecules, provide insights into their potential health benefits and applications in medicine (Varfolomeev et al., 2010).
Safety and Hazards
properties
IUPAC Name |
4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-9-10(2)12(6-5-11(9)17-4)18(14,15)13-7-8-16-3/h5-6,13H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLDMVCGUAFBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCCOC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide |
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